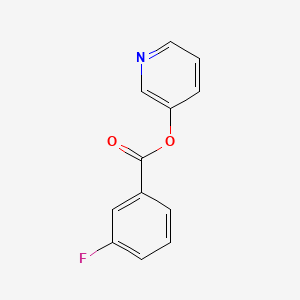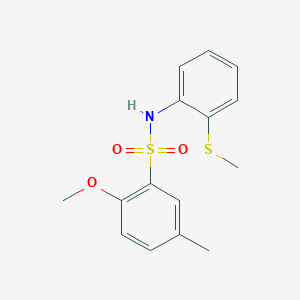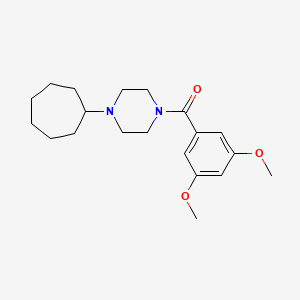![molecular formula C15H16BrNOS B5827945 N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B5827945.png)
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a methylsulfanyl group attached to an aniline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection, followed by bromination using bromine under the catalysis of iron powder, and finally deacetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to certain enzymes or receptors, while the methylsulfanyl group could influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide
- 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
- 5-Bromo-2-methoxybenzenesulfonyl chloride
Uniqueness
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline is unique due to the presence of the methylsulfanyl group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNOS/c1-18-14-8-7-12(16)9-11(14)10-17-13-5-3-4-6-15(13)19-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKAWSVOOHXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Chlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea](/img/structure/B5827877.png)
![2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5827881.png)

![2-[(2E)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B5827899.png)

![N-{2-[(3-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5827914.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5827925.png)
![4-methoxy-3-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B5827936.png)
![N-(furan-2-ylmethyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5827953.png)

![2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B5827960.png)
![2-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B5827962.png)

